Acide pachymique

Vue d'ensemble

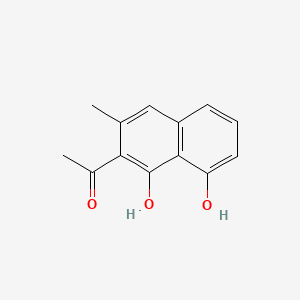

Description

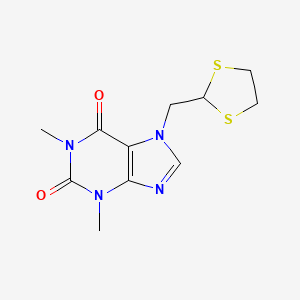

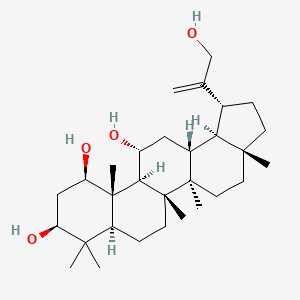

L’acide pachymique est un composé triterpénoïde de type lanostane d’origine naturelle principalement extrait du sclérote du champignon parasite Wolfiporia extensa (synonyme Wolfiporia cocos). Ce composé est un composant bioactif important en médecine traditionnelle chinoise, connu pour ses diverses propriétés pharmacologiques, notamment ses activités antitumorales, anti-inflammatoires et antivirales .

Applications De Recherche Scientifique

Chemistry: Pachymic acid and its derivatives are used as reference compounds in analytical chemistry for the development of new analytical methods.

Biology: In biological research, pachymic acid is used to study its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Pachymic acid has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antiviral agent. It is being investigated for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders.

Industry: Pachymic acid is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

L’acide pachymique exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour inhiber le virus d’Epstein-Barr et la phospholipase A2 de venin de serpent. Les propriétés antitumorales de l’this compound sont attribuées à ses effets cytotoxiques sur les cellules tumorales, conduisant à une viabilité et une prolifération réduites. Le composé module également plusieurs voies de signalisation, notamment les voies PI3K/Akt et AMPK, qui jouent un rôle crucial dans la survie cellulaire, l’apoptose et l’autophagie .

Analyse Biochimique

Biochemical Properties

Pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . It is known to inhibit the Epstein–Barr virus and to inhibit the snake venom phospholipase A2 .

Cellular Effects

Pachymic acid has been shown to have significant effects on various types of cells. For instance, it has been reported to have cytotoxic effects on tumor cells, making them less viable and proliferate less . It also has anti-inflammatory properties, which can be beneficial in reducing inflammation in cells .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that pachymic acid may inhibit ferroptosis in the kidneys through direct or indirect activation of NRF2, and upregulation of the expression of the downstream ferroptosis related proteins, GPX4, SLC7A11 and HO-1 .

Temporal Effects in Laboratory Settings

It is known that pachymic acid is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Dosage Effects in Animal Models

The effects of pachymic acid vary with different dosages in animal models. For instance, one study showed that pachymic acid significantly improved lung damage and pathological manifestations in mice administered bleomycin .

Metabolic Pathways

It is known that pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

Transport and Distribution

It is known that pachymic acid is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Subcellular Localization

It is known that pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’acide pachymique peut être synthétisé par diverses réactions chimiques impliquant des dérivés de lanostane. La synthèse implique généralement plusieurs étapes, notamment des réactions d’oxydation, de réduction et d’estérification. Des réactifs et des catalyseurs spécifiques sont utilisés pour faciliter ces réactions, garantissant que les modifications structurales souhaitées sont obtenues .

Méthodes de production industrielle

La production industrielle de l’this compound repose principalement sur l’extraction du sclérote de Wolfiporia cocos. Le processus d’extraction implique le séchage et la pulvérisation du sclérote, suivis d’une extraction par solvant utilisant des solvants organiques tels que l’éthanol ou le méthanol. L’extrait brut est ensuite purifié par des techniques chromatographiques pour isoler l’this compound .

Analyse Des Réactions Chimiques

Types de réactions

L’acide pachymique subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés avec des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, conduisant à la formation de nouveaux composés.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions chimiques de l’this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression pour assurer des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de l’this compound comprennent divers dérivés avec des propriétés pharmacologiques améliorées. Ces dérivés sont souvent évalués pour leur utilisation potentielle dans des applications médicales, telles que des agents anticancéreux et anti-inflammatoires .

Applications de la recherche scientifique

Chimie : L’this compound et ses dérivés sont utilisés comme composés de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : En recherche biologique, l’this compound est utilisé pour étudier ses effets sur les processus cellulaires, notamment l’apoptose et la régulation du cycle cellulaire.

Médecine : L’this compound a montré des résultats prometteurs dans les études précliniques en tant qu’agent anticancéreux, anti-inflammatoire et antiviral. Il est étudié pour son utilisation potentielle dans le traitement de diverses maladies, notamment le cancer, les infections virales et les troubles inflammatoires.

Industrie : L’this compound est utilisé dans le développement de nouveaux produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives

Comparaison Avec Des Composés Similaires

L’acide pachymique est unique parmi les triterpénoïdes de type lanostane en raison de ses caractéristiques structurales spécifiques et de ses propriétés bioactives. Des composés similaires comprennent :

Acide tumulosique : Un autre triterpénoïde de type lanostane présent dans Wolfiporia cocos, connu pour son activité anticancéreuse.

Acide ganoderique : Un triterpénoïde de Ganoderma lucidum avec des propriétés antitumorales et anti-inflammatoires similaires.

Acide bétulinique : Un triterpénoïde des espèces Betula avec des activités anticancéreuses et antivirales notables.

L’this compound se distingue par son large éventail d’activités biologiques et son potentiel pour des applications thérapeutiques .

Propriétés

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?

A1: Research suggests that pachymic acid induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, pachymic acid activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []

Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in pachymic acid's anti-tumor activity in lung adenocarcinoma?

A2: Studies have shown that pachymic acid targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []

Q3: How does pachymic acid contribute to the repair of intestinal mucosal injury?

A3: Pachymic acid demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []

Q4: Can pachymic acid be used to treat pulmonary fibrosis?

A4: Research suggests potential. Pachymic acid was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, pachymic acid treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []

Q5: What is the role of the Nrf2/HO-1 signaling pathway in pachymic acid's protective effects against oxidative stress?

A5: Pachymic acid has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []

Q6: Does pachymic acid exhibit anti-inflammatory effects in pneumonia?

A6: Evidence suggests that pachymic acid can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []

Q7: How does pachymic acid interact with the main protease of COVID-19 (Mpro)?

A7: Molecular docking studies have shown that pachymic acid can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []

Q8: What is the molecular formula and weight of pachymic acid?

A8: The molecular formula of pachymic acid is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]

Q9: What spectroscopic techniques are commonly used to characterize pachymic acid?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of pachymic acid. [, , , , ]

Q10: Which analytical techniques are used to determine the content of pachymic acid in Poria cocos?

A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying pachymic acid in Poria cocos samples. [, , , , , , , , , , , ]

Q11: What are the challenges associated with analyzing pachymic acid?

A11: Analysis of pachymic acid can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]

Q12: How is the quality of Poria cocos assured, considering its variable pachymic acid content?

A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of pachymic acid and other bioactive constituents. [, , , , , , ]

Q13: What is known about the pharmacokinetics of pachymic acid?

A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of pachymic acid. Further research is needed to fully understand its pharmacokinetic profile. [, ]

Q14: Does pachymic acid interact with drug-metabolizing enzymes?

A14: In vitro studies have shown that pachymic acid can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []

Q15: What is known about the safety profile of pachymic acid?

A15: While pachymic acid is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)

![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)